N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-(3-FLUOROPHENYL)UREA
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Overview
Description
N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-FLUOROPHENYL)UREA is an organic compound with a complex structure that includes a cyclohexenyl group, an ethyl chain, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-FLUOROPHENYL)UREA typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both simple and efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, a continuous flow synthesis method can be employed. This involves starting from cyclohexanone and proceeding through five chemical transformations to produce 2-(1-cyclohexenyl)ethylamine, a key intermediate . This method features in-line separation and does not require intermediate purification, making it highly efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-FLUOROPHENYL)UREA can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like chloroform or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-FLUOROPHENYL)UREA has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying various biological processes.
Industry: The compound is used in the fabrication of optoelectronic-compatible heterostructures.
Mechanism of Action
The mechanism by which N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-FLUOROPHENYL)UREA exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-FLUOROPHENYL)UREA include:
- N-[2-(1-cyclohexenyl)ethyl]-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindole-5-sulfonamide
- N-[2-(1-cyclohexenyl)ethyl]-3-[(4-methylphenyl)methylthio]propanamide
Uniqueness
What sets N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-FLUOROPHENYL)UREA apart from these similar compounds is its unique combination of a cyclohexenyl group, an ethyl chain, and a fluorophenyl group
Properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(3-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c16-13-7-4-8-14(11-13)18-15(19)17-10-9-12-5-2-1-3-6-12/h4-5,7-8,11H,1-3,6,9-10H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLIBEFTQYFNOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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